3-Tyr-octreotide

Radioiodination Somatostatin receptor binding assay SPECT imaging

3-Tyr-octreotide (SDZ 204-090, [Tyr³]octreotide, TOC) is a cyclic octapeptide analog of somatostatin in which phenylalanine at position 3 of octreotide (SMS 201-995) is replaced by tyrosine. This single-residue substitution (Phe³→Tyr³) introduces a phenolic hydroxyl group that enables direct radioiodination with ¹²⁵I or ¹²³I while preserving high-affinity binding to somatostatin receptor subtypes 2 and 5 (sst₂ and sst₅).

Molecular Formula C49H66N10O11S2
Molecular Weight 1035.2 g/mol
CAS No. 96608-80-9
Cat. No. B1681701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tyr-octreotide
CAS96608-80-9
Synonyms(Tyr(3))octreotide
204-090
3-Tyr-octreotide
octreotide, Tyr(3)-
octreotide, tyrosine(3)-
SMS 201-995, Tyr(3)-
SMS 204-090
SMS-204-090
Tyr(3)-SMS
Tyr-3-octreotide
Molecular FormulaC49H66N10O11S2
Molecular Weight1035.2 g/mol
Structural Identifiers
SMILESCC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CO)C(C)O)O
InChIInChI=1S/C49H66N10O11S2/c1-27(61)39(24-60)56-48(69)41-26-72-71-25-40(57-43(64)34(51)20-29-10-4-3-5-11-29)47(68)54-37(21-30-15-17-32(63)18-16-30)45(66)55-38(22-31-23-52-35-13-7-6-12-33(31)35)46(67)53-36(14-8-9-19-50)44(65)59-42(28(2)62)49(70)58-41/h3-7,10-13,15-18,23,27-28,34,36-42,52,60-63H,8-9,14,19-22,24-26,50-51H2,1-2H3,(H,53,67)(H,54,68)(H,55,66)(H,56,69)(H,57,64)(H,58,70)(H,59,65)
InChIKeyLHCIROHUTQLZCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3-Tyr-octreotide (CAS 96608-80-9): A Radioiodinatable Somatostatin Analog for Targeted Molecular Imaging and Theranostic Conjugate Development


3-Tyr-octreotide (SDZ 204-090, [Tyr³]octreotide, TOC) is a cyclic octapeptide analog of somatostatin in which phenylalanine at position 3 of octreotide (SMS 201-995) is replaced by tyrosine [1]. This single-residue substitution (Phe³→Tyr³) introduces a phenolic hydroxyl group that enables direct radioiodination with ¹²⁵I or ¹²³I while preserving high-affinity binding to somatostatin receptor subtypes 2 and 5 (sst₂ and sst₅) [2]. The compound is classified as a potent somatostatin agonist and serves as the core pharmacophore for clinically translated theranostic agents including DOTA-TOC (SomaKit TOC®) [3].

Why Octreotide Cannot Substitute for 3-Tyr-octreotide in Radioligand Applications and Receptor-Targeted Conjugate Synthesis


Octreotide (SMS 201-995) and 3-Tyr-octreotide differ by a single atomic substitution—phenylalanine versus tyrosine at residue 3—yet this difference is functionally decisive. Octreotide lacks a phenolic hydroxyl group and therefore cannot be directly radioiodinated; radiolabeling octreotide requires conjugation of a prosthetic group or bifunctional chelator that may alter receptor pharmacology [1]. Furthermore, the Phe³→Tyr³ substitution fundamentally alters the somatostatin receptor subtype selectivity profile: DOTA-octreotide (Phe³) exhibits up to 30-fold higher affinity for sst₃ compared to DOTA-[Tyr³]-octreotide, demonstrating that the Tyr³ residue dictates subtype binding preference [2]. Generic interchange between these two compounds is pharmacologically invalid for any application requiring direct radiohalogenation or sst₂-selective targeting.

Quantitative Differentiation of 3-Tyr-octreotide Against Closest Analogs: Binding Affinity, Selectivity, Tumor Uptake, and Internalization Data


Direct Radioiodination Capability: A Binary Structural Advantage Over Octreotide

3-Tyr-octreotide (SDZ 204-090) contains a tyrosine residue at position 3 that provides a phenolic hydroxyl group for direct electrophilic radioiodination via the chloramine-T or Iodogen method. Octreotide (Phe³) lacks this moiety and cannot be directly iodinated; it requires indirect labeling through pre-conjugated chelators or prosthetic groups that add molecular bulk and may perturb receptor binding [1]. The directly radioiodinated product [¹²⁵I]SDZ 204-090 has been validated as a high-affinity radioligand with an equilibrium dissociation constant (Kd) of 70.1 ± 8.2 pM on neonatal rat long bone cells [2] and 0.29 nM on rat cerebral cortex membranes [3]. This direct labeling capability is a go/no-go criterion for laboratories requiring radioiodinated somatostatin receptor probes without chelator interference.

Radioiodination Somatostatin receptor binding assay SPECT imaging

Superior sst₂ Binding Affinity of Tyr³- Versus Phe³-Octreotide Conjugates in Head-to-Head Comparison

In a direct head-to-head comparison using identical TETA-chelator conjugation and ⁶⁴Cu radiolabeling, the Tyr³-containing conjugate (Cu-TETA-Y3-OC) demonstrated an IC₅₀ of 0.397 ± 0.021 nM at somatostatin receptors on CA20948 rat pancreatic tumor membranes, representing a 1.25-fold higher affinity than the corresponding Phe³ conjugate (Cu-TETA-OC, IC₅₀ = 0.498 ± 0.039 nM) [1]. Independently, [¹²⁵I]Tyr³-octreotide labeled recombinant human sst₂ receptors in CCL39 cells with a pKd of 9.89 ± 0.02 (Kd ≈ 0.13 nM), confirming sub-nanomolar affinity at the clinically most relevant receptor subtype [2]. This affinity advantage is consistent across chelator systems: [DTPA⁰,Tyr³]octreotide and [DOTA⁰,Tyr³]octreotide both exhibit higher sst₂ affinity than [DTPA⁰]octreotide in mouse AtT20 pituitary tumor cell membranes [3].

Somatostatin receptor binding sst2 affinity Structure-activity relationship

Enhanced sst₂ Selectivity via Tyr³-Mediated Reduction in sst₃ Affinity

The Reubi et al. (2000) subtype selectivity screen across human sst₁–sst₅ receptors revealed that the Tyr³ substitution profoundly alters the receptor binding landscape. Unlabeled or Y-labeled DOTA-octreotide (Phe³) exhibited up to 30-fold higher affinity for sst₃ compared to the corresponding DOTA-[Tyr³]-octreotide analogue [1]. Conversely, Ga-DOTA-[Tyr³]-octreotide achieved a marked improvement in sst₂ affinity (IC₅₀ = 2.5 nM) compared to both the Y-labeled counterpart and the clinical standard Octreoscan (¹¹¹In-DTPA-octreotide, IC₅₀ ≈ 22 ± 3.6 nM) [1][2]. This reciprocal relationship—enhanced sst₂ binding coupled with suppressed sst₃ binding—makes Tyr³-containing octreotide derivatives effectively more sst₂-selective than their Phe³ counterparts.

Receptor subtype selectivity sst3 affinity Off-target profiling

2- to 6-Fold Higher In Vivo Target Tissue Uptake of DOTA-Tyr³-Octreotide Versus DTPA-Octreotide

In a direct preclinical comparison, ⁹⁰Y- or ¹¹¹In-labeled [DOTA⁰,d-Phe¹,Tyr³]octreotide (DOTATOC) demonstrated target tissue uptake in pancreas, pituitary, adrenals, and tumor that was 2- to 6-fold higher than that of ¹¹¹In-DTPA-octreotide (Octreoscan) at 24 hours post-injection in CA20948 tumor-bearing Lewis rats [1]. This finding was corroborated using a different chelator system: ⁹⁹ᵐTc-EDDA-HYNIC-TOC achieved specific tumor uptake of 5.8–9.6 %ID/g in AR42J tumor-bearing nude mice, compared to only 4.3 %ID/g for ¹¹¹In-DTPA-octreotide—a 1.35- to 2.23-fold improvement [2]. All uptake was verified as receptor-specific through >90% blockade by co-administration of 0.5 mg unlabeled octreotide.

Biodistribution Tumor targeting In vivo uptake

Enhanced Cellular Internalization of Tyr³-Octreotide Conjugates Into sst₂-Expressing Tumor Cells

The Tyr³ substitution contributes to improved cellular internalization of receptor-bound ligand, a critical parameter for residualizing radiopharmaceuticals where intracellular trapping determines tumor retention. In AR42J rat pancreatic tumor cells, [⁶⁴Cu]TETA-Y3-OC achieved 47.20 ± 1.20% internalization over 2 hours, compared to 34.07 ± 2.24% for the Phe³ analogue [⁶⁴Cu]TETA-OC—a 1.39-fold increase [1]. Similarly, [⁹⁰Y-DOTA⁰,Tyr³]octreotide was internalized to a greater extent than [¹¹¹In-DTPA⁰]octreotide in both CA20948 and AR42J cell lines via a receptor-specific, time- and temperature-dependent mechanism [2]. The C-terminal Thr(ol) moiety of 3-Tyr-octreotide (versus the Thr carboxylate in octreotate) confers distinct intracellular trafficking kinetics, providing a differentiated internalization-release profile compared to the higher-affinity but faster-clearing octreotate scaffold [3].

Receptor internalization Cellular trafficking Radionuclide retention

Procurement-Driven Application Scenarios for 3-Tyr-octreotide in Academic, Clinical, and Industrial Research


Radioligand for Somatostatin Receptor Autoradiography and Competitive Binding Assays

3-Tyr-octreotide radioiodinated with ¹²⁵I serves as the gold-standard radioligand for labeling somatostatin sst₂ and sst₅ receptors in tissue sections and membrane preparations. Its sub-nanomolar Kd (0.13 nM at human sst₂ [1]) and high specific activity achievable through direct iodination make it the preferred probe for receptor autoradiography in neuroendocrine tumor specimens, CNS tissue mapping, and pharmacological screening of novel somatostatin analogs. Unlike octreotide, which requires indirect labeling, 3-Tyr-octreotide can be iodinated immediately before use, minimizing radiolytic degradation. The compound has been validated in human cerebral cortex (Bmax = 238 ± 36 fmol/mg protein, pKd = 9.73 ± 0.08 [2]) and in bone tissue [3].

Core Pharmacophore for DOTA-/HYNIC-Conjugated Theranostic Agent Synthesis

3-Tyr-octreotide is the essential peptide precursor for synthesizing DOTA-TOC (edotreotide, SomaKit TOC®) and HYNIC-TOC—clinically used and investigational agents for ⁶⁸Ga-PET imaging and ⁹⁰Y/¹⁷⁷Lu-targeted radiotherapy of neuroendocrine tumors. The Tyr³ residue provides the critical radioiodination site, while the N-terminal D-Phe¹ amine enables chelator conjugation. Ga-DOTA-[Tyr³]-octreotide demonstrates superior diagnostic performance over Octreoscan [4], and the DOTA-TOC scaffold achieved a 53% objective response rate in a Phase I pediatric trial of ⁹⁰Y-DOTA-TOC [5]. Researchers procuring 3-Tyr-octreotide for conjugate synthesis benefit from a pharmacophore validated in multiple clinical studies across both imaging and therapeutic indications.

In Vitro Internalization and Cellular Trafficking Studies of sst₂-Targeted Radiopeptides

The differentiated internalization profile of 3-Tyr-octreotide—with 47.20% cellular uptake in AR42J cells at 2 hours for the TETA conjugate [6]—makes it a valuable tool for studying receptor-mediated endocytosis, intracellular routing, and lysosomal degradation of sst₂-targeted peptides. Its C-terminal Thr(ol) residue confers a distinct release kinetics compared to the Thr-carboxylate of octreotate, providing researchers with a comparative tool to dissect the contribution of C-terminal chemistry to intracellular retention [7]. This application is particularly relevant for optimizing residualizing radiopharmaceutical design where prolonged tumor residence time is desired.

SPECT Imaging Agent Development via Direct ¹²³I or ⁹⁹ᵐTc Labeling

3-Tyr-octreotide enables direct ¹²³I labeling for SPECT imaging without the structural complexity of chelator conjugation. [¹²³I]SDZ 204-090 was the first radioiodinated somatostatin analog used for in vivo gamma-camera imaging of somatostatin receptor-positive pituitary adenomas in patients [8], establishing clinical proof-of-concept. Alternatively, conjugation of HYNIC to the N-terminus of 3-Tyr-octreotide yields ⁹⁹ᵐTc-HYNIC-TOC, which achieves tumor uptake of 5.8–9.6 %ID/g with rapid blood clearance and predominantly renal excretion—properties that outperform ¹¹¹In-DTPA-octreotide (4.3 %ID/g tumor uptake) in preclinical models [9]. For laboratories developing next-generation SPECT tracers, 3-Tyr-octreotide provides dual-labeling versatility unmatched by Phe³-containing octreotide.

Quote Request

Request a Quote for 3-Tyr-octreotide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.